REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[OH:11].F[C:13]1[CH:18]=[CH:17][C:16]([F:19])=[C:15](F)[C:14]=1[N+:21]([O-:23])=[O:22].[CH3:24][O:25]C1C=CC=CC=1OC1C=C([F:36])C(F)=CC=1N.[CH3:42][O:43][C:44]1[C:59]([O:60][CH3:61])=[CH:58][CH:57]=[CH:56][C:45]=1[O:46][C:47]1[CH:53]=[C:52]([F:54])[C:51]([F:55])=[CH:50][C:48]=1[NH2:49].[NH2:62][C:63]1[S:64][CH:65]=[CH:66][N:67]=1>>[F:36][C:17]1[C:16]([F:19])=[CH:15][C:14]([N+:21]([O-:23])=[O:22])=[C:13]([O:11][C:4]2[CH:5]=[CH:6][CH:7]=[C:8]([O:9][CH3:10])[C:3]=2[O:2][CH3:1])[CH:18]=1.[F:54][C:52]1[C:51]([F:55])=[CH:50][C:48]([NH:49][C:24]([NH:62][C:63]2[S:64][CH:65]=[CH:66][N:67]=2)=[O:25])=[C:47]([O:46][C:45]2[CH:56]=[CH:57][CH:58]=[C:59]([O:60][CH3:61])[C:44]=2[O:43][CH3:42])[CH:53]=1
|
Name
|
|
Quantity
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0.85 g
|
Type
|
reactant
|
Smiles
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COC1=C(C=CC=C1OC)O
|
Name
|
|
Quantity
|
0.885 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C=C1)F)F)[N+](=O)[O-]
|
Name
|
2-(2,3-dimethoxyphenoxy)-4,5-difluoroaniline
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Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
COC1=C(OC2=C(N)C=C(C(=C2)F)F)C=CC=C1OC
|
Name
|
|
Quantity
|
0.06 g
|
Type
|
reactant
|
Smiles
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NC=1SC=CN1
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Name
|
2-(2-methoxyphenoxy)-4,5-difluoroaniline
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Quantity
|
1.35 g
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Type
|
reactant
|
Smiles
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COC1=C(OC2=C(N)C=C(C(=C2)F)F)C=CC=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1F)[N+](=O)[O-])OC1=C(C(=CC=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 90.3% |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1F)NC(=O)NC=1SC=CN1)OC1=C(C(=CC=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.181 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |